molecular formula C8H15Cl2N3O2 B13532499 Methyl Np-methyl-L-histidinate dihydrochloride

Methyl Np-methyl-L-histidinate dihydrochloride

Cat. No.: B13532499
M. Wt: 256.13 g/mol
InChI Key: RKQQFZCGJKMSPA-KLXURFKVSA-N
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Description

Methyl Np-methyl-L-histidinate dihydrochloride (CAS: 7389-87-9), also referred to as L-Histidine methyl ester dihydrochloride, is a chemically modified derivative of the amino acid L-histidine. Its molecular formula is C₇H₁₃Cl₂N₃O₂ (MW: 242.1 g/mol), featuring an imidazole ring, a methyl ester group, and two hydrochloride salts . Structurally, it is characterized by the (2S)-2-amino-3-(1H-imidazol-5-yl)propanoate backbone with a methyl ester at the carboxyl terminus and methylation at the histidine side chain .

This compound is primarily utilized in biochemical research, particularly in peptide synthesis and enzyme studies, where its ester group enhances membrane permeability compared to free histidine . Its dihydrochloride form improves solubility in aqueous and polar solvents, facilitating experimental handling .

Properties

Molecular Formula

C8H15Cl2N3O2

Molecular Weight

256.13 g/mol

IUPAC Name

methyl (2S)-2-amino-3-(3-methylimidazol-4-yl)propanoate;dihydrochloride

InChI

InChI=1S/C8H13N3O2.2ClH/c1-11-5-10-4-6(11)3-7(9)8(12)13-2;;/h4-5,7H,3,9H2,1-2H3;2*1H/t7-;;/m0../s1

InChI Key

RKQQFZCGJKMSPA-KLXURFKVSA-N

Isomeric SMILES

CN1C=NC=C1C[C@@H](C(=O)OC)N.Cl.Cl

Canonical SMILES

CN1C=NC=C1CC(C(=O)OC)N.Cl.Cl

Origin of Product

United States

Preparation Methods

Starting Material

  • L-Histidine methyl ester dihydrochloride or L-histidine isopropyl ester dihydrochloride are common starting points.
  • These esters provide the methyl ester at the α-carboxyl group, facilitating further modification.

Esterification

  • Esterification is typically achieved by reacting L-histidine with methanol under acidic conditions to form the methyl ester dihydrochloride salt.
  • This step ensures the carboxyl group is protected as a methyl ester, preventing side reactions during methylation.

Selective Nπ-Methylation

  • The critical step involves selective methylation at the Nπ position of the imidazole ring.
  • This is often performed by reacting the histidine methyl ester with methylating agents such as methyl iodide or dimethyl carbonate in the presence of a base (e.g., triethylamine or potassium carbonate).
  • The reaction is carried out in aprotic solvents like acetonitrile or dimethyl ether at controlled temperatures (20–90 °C) to optimize selectivity and yield.

Protection and Deprotection Steps

  • Protecting groups such as tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) may be introduced on the amino group or side chains to prevent unwanted reactions during methylation.
  • After methylation, these protecting groups are removed under acidic or hydrogenation conditions to yield the free amino group.

Purification and Salt Formation

  • After methylation and deprotection, the product is purified by recrystallization from solvents such as acetonitrile or methylene chloride.
  • The final compound is converted into the dihydrochloride salt by treatment with hydrochloric acid to enhance stability and solubility.
  • Purity is confirmed by thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and optical purity by chiral analysis.

Representative Synthesis Procedure (Based on Patent CN108997187A)

Step Reagents & Conditions Description Yield & Purity
a. Preparation of L-Histidine methyl ester dihydrochloride L-Histidine + methanol + HCl Esterification to form methyl ester dihydrochloride Yield: ~82%, Purity: 97%
b. Protection (optional) Boc or Cbz reagents in acetonitrile Protect amino group High yield, purity >95%
c. Nπ-Methylation Methyl iodide or dimethyl carbonate + base (triethylamine or K2CO3) in acetonitrile Selective methylation at Nπ Yield: 80–87%, Purity: 97–98%
d. Deprotection Acidic conditions or catalytic hydrogenation Removal of protecting groups Complete deprotection confirmed by TLC
e. Salt formation HCl treatment Formation of dihydrochloride salt White solid, optical purity >97%

Analytical and Quality Control Data

  • Yield: Typically ranges from 80% to 87% depending on reaction conditions.
  • Chemical purity: Generally above 97% as determined by HPLC.
  • Optical purity: Maintained above 97%, ensuring stereochemical integrity.
  • Characterization: Confirmed by NMR spectroscopy, mass spectrometry, and elemental analysis.

Summary Table of Key Preparation Parameters

Parameter Typical Range/Value Notes
Starting material L-Histidine methyl ester dihydrochloride Commercially available or synthesized
Solvent Acetonitrile, methanol Aprotic solvent preferred for methylation
Methylating agent Methyl iodide, dimethyl carbonate Used for selective Nπ-methylation
Base Triethylamine, potassium carbonate Neutralizes acid generated
Temperature 20–90 °C Controlled to optimize selectivity
Reaction time 1–24 hours Monitored by TLC for completion
Purification method Recrystallization, extraction Solvent-dependent
Final form Dihydrochloride salt Enhances solubility and stability

Research and Development Insights

  • The selective methylation of the Nπ nitrogen is challenging due to the presence of multiple nucleophilic sites in histidine.
  • Use of protecting groups and careful control of reaction conditions is critical to achieve high selectivity and yield.
  • The dihydrochloride salt form is preferred for its enhanced stability and ease of handling in pharmaceutical applications.
  • Analytical methods such as TLC, HPLC, and chiral chromatography are essential for monitoring reaction progress and ensuring product purity.

Chemical Reactions Analysis

Methylation of L-Histidine Methyl Ester

  • Reagents : Triphosgene (BTC), triethylamine, acetonitrile, dimethyl carbonate.

  • Conditions :

    • L-Histidine methyl ester dihydrochloride is dissolved in acetonitrile and treated with triethylamine to deprotonate the Nπ-nitrogen .

    • Triphosgene introduces the methyl group via nucleophilic substitution at the Nπ-position (60–70°C, 5 hours, 85% yield) .

  • Mechanism :

    L-Histidine methyl ester+Cl3C-O-CCl3Methyl Nπ-methyl-L-histidinate+HCl\text{L-Histidine methyl ester} + \text{Cl}_3\text{C-O-CCl}_3 \rightarrow \text{Methyl Nπ-methyl-L-histidinate} + \text{HCl}

    The dihydrochloride form is obtained by acidification with HCl .

Alternative Alkylation

  • Reagents : Iodomethane, potassium carbonate, glycol dimethyl ether.

  • Conditions :

    • Alkylation at Nπ occurs under basic conditions (80–90°C, 24 hours, 83–88% yield) .

Cyclization Reactions

Methyl Nπ-methyl-L-histidinate dihydrochloride undergoes cyclization to form imidazopyridine derivatives.

Reaction Type Conditions Products Yield Reference
Pictet-Spengler ReactionAldehydes (e.g., formaldehyde), acidicImidazopyridine derivatives70–85%
Thermal Cyclization100–120°C, inert atmosphere5,6,7,8-Tetrahydroimidazo[1,5-c]pyrimidines80%

Ester Hydrolysis

  • Reagents : NaOH, H₂O/THF.

  • Conditions : Hydrolysis of the methyl ester at pH 12–14 (25°C, 2 hours) yields Nπ-methyl-L-histidine, a precursor for carnosine synthesis .

Metal Chelation

The imidazole ring coordinates transition metals (e.g., Cu²⁺, Zn²⁺):

Methyl Nπ-methyl-L-histidinate+CuSO4Cu(II)-imidazole complex\text{Methyl Nπ-methyl-L-histidinate} + \text{CuSO}_4 \rightarrow \text{Cu(II)-imidazole complex}

This property is exploited in catalysis and biochemical assays .

Carnosine Analogues

  • Reaction : Condensation with β-alanine derivatives under peptide coupling conditions (e.g., EDC/HOBt).

  • Product : Methylated carnosine analogues with enhanced stability .

Analytical Characterization

Critical data for reaction validation:

Parameter Value Method Reference
Molecular Weight 256.13 g/molMass Spectrometry
¹H NMR (D₂O) δ 3.72 (s, 3H, COOCH₃), δ 7.45 (s, 1H, imidazole)500 MHz NMR
Melting Point 210–215°C (decomposition)DSC

Stability and Handling

  • Storage : Stable at −20°C under anhydrous conditions .

  • Decomposition : Degrades above 200°C, releasing HCl and CO₂ .

Scientific Research Applications

Methyl (2S)-2-amino-3-(1-methyl-1H-imidazol-5-yl)propanoate dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl (2S)-2-amino-3-(1-methyl-1H-imidazol-5-yl)propanoate dihydrochloride involves its interaction with specific molecular targets. The imidazole ring can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues

Nα-Methylhistamine Dihydrochloride
  • Molecular Formula : C₆H₁₁N₃·2HCl (MW: 198.09 g/mol)
  • Key Differences: Lacks the ester group and α-amino acid backbone of methyl histidinate. Instead, it contains a methylated histamine structure with an ethylamine side chain.
  • Applications : Used in studies of histamine receptors due to its agonist properties .
α-Methyl-DL-Histidine Dihydrochloride (CAS: 32381-18-3)
  • Molecular Formula : C₇H₁₃Cl₂N₃O₂ (MW: 242.1 g/mol)
  • Key Differences : Isomeric methyl group at the α-carbon of histidine, forming a racemic mixture (DL-form). Unlike the ester derivative, this compound retains the carboxylic acid group.
  • Applications : Acts as a competitive inhibitor of histidine decarboxylase in metabolic studies .
L-Histidinol Dihydrochloride
  • Molecular Formula : C₆H₁₃Cl₂N₃O (MW: ~226.1 g/mol)
  • Key Differences: Features a propanol group instead of the methyl ester, altering its reactivity and solubility profile.
  • Applications : Intermediate in histidine biosynthesis pathways and microbial assays .

Functional Analogues

Trimetazidine Dihydrochloride
  • Molecular Formula : C₁₄H₂₂N₂O₃·2HCl (MW: 339.25 g/mol)
  • Applications : Clinically used to treat angina and ischemic heart disease .
L-Histidine Hydrochloride Monohydrate
  • Molecular Formula : C₆H₁₀ClN₃O₂·H₂O (MW: 209.63 g/mol)
  • Key Differences: Monohydrochloride salt with a free carboxylic acid group and a hydrate moiety.
  • Applications : Standard in cell culture media and buffer preparation .

Biological Activity

Methyl Np-methyl-L-histidinate dihydrochloride is a derivative of the amino acid L-histidine, which has garnered attention in biochemical research due to its unique structural characteristics and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, properties, and applications in various research contexts.

  • Molecular Formula : C7_7H13_{13}Cl2_2N3_3O2_2
  • Molar Mass : 242.1 g/mol
  • Appearance : White crystalline solid
  • Solubility : Soluble in water, dimethyl sulfoxide (DMSO), and methanol
  • Melting Point : Approximately 207°C

The compound is characterized by the presence of a methyl group at the nitrogen atom of the imidazole ring and an additional methyl ester group, which differentiates it from other histidine derivatives.

Synthesis

This compound is typically synthesized through the methylation of L-histidine using reagents such as methanol and hydrochloric acid. Various methods can be employed to introduce the methyl groups, but the core principle involves modifying the amino acid structure to enhance its reactivity and biological activity.

Enzyme Activity and Metabolic Pathways

This compound serves as a significant building block for peptide synthesis and has been utilized in studies examining enzyme activity related to histidine derivatives. Its structural modifications may influence enzyme-substrate interactions, making it a valuable compound for investigating metabolic pathways involving histidine.

Case Studies and Research Findings

  • Peptide Synthesis : The compound has been effectively used in synthesizing peptides that require specific histidine modifications. Its unique methylation pattern can alter the physicochemical properties of peptides, potentially enhancing their biological functions.
  • Binding Properties : Research has indicated that methylated histidine derivatives may exhibit altered binding affinities to various receptors or enzymes compared to their non-methylated counterparts. This property is crucial for developing immunoassays or sensors that rely on specific ligand-receptor interactions.
  • Comparative Analysis with Other Histidine Derivatives :
Compound NameStructure DescriptionUnique Features
Methyl L-histidinate dihydrochlorideMethyl group on nitrogen of imidazole ringCommonly used in peptide synthesis
3-Methyl-L-histidineMethyl group at position 3 on imidazole ringImportant for studying muscle metabolism
1-Methyl-L-histidineMethyl group at position 1 on imidazole ringLess studied; potential unique metabolic pathways
Boc-N-p-benzyloxymethyl-L-histidineProtected form for peptide synthesisUsed for selective reactions without degradation

This compound's specific methylation pattern may significantly influence its biological activity and interaction profile compared to other derivatives.

Applications in Research

The compound's potential applications extend beyond basic research. It may play a role in:

  • Developing novel therapeutic agents targeting metabolic disorders.
  • Enhancing drug delivery systems through modified peptide constructs.
  • Investigating the role of histidine derivatives in cellular signaling pathways.

Q & A

Q. What computational tools predict interactions between this compound and biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model binding to histidine decarboxylase.
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes.

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